methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzo[b][1,4]thiazine core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 7, and a methyl carboxylate ester at position 2. The 1,1-dioxide moiety indicates sulfone oxidation of the thiazine ring’s sulfur atom, enhancing its electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHGGKYPMBGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide, a compound with the molecular formula C16H11ClFNO4S and a molecular weight of 367.78 g/mol, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article synthesizes existing literature on the compound's biological activities, including its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine core, which is known for its biological activity. The presence of the chlorophenyl and fluoro substituents enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. The thiazine ring system is essential for cytotoxic activity against various cancer cell lines. For instance:
- In vitro studies have shown that certain benzothiazine derivatives can inhibit cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
- A specific study highlighted that compounds with electron-withdrawing groups like chlorine at the para position on the phenyl ring significantly enhance anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine | A431 (epidermoid carcinoma) | < 1.98 | |
| Doxorubicin | A431 | ~0.5 |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties:
- Antibacterial Activity : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound exhibits antifungal effects against species such as Aspergillus niger and Candida albicans, with effective concentrations reported around 10 µg/mL .
Anti-inflammatory Effects
Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine derivatives have been studied for their anti-inflammatory properties:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- The mechanism involves modulation of the NF-kB pathway, which plays a crucial role in inflammation .
Neuroprotective Activity
Recent studies have explored the neuroprotective potential of this compound:
- It has been identified as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
- Molecular dynamics simulations have indicated that the compound interacts favorably with neuronal targets, enhancing its efficacy as a neuroprotective agent .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activities of methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine derivatives:
- Anticancer Efficacy : A study involving multiple benzothiazine derivatives showcased their ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Screening : In a comparative study against standard drugs, methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine exhibited superior activity against specific bacterial strains.
- Neuroprotective Mechanisms : Research highlighted its role in reducing oxidative stress markers in neuronal cells exposed to toxic agents, indicating potential for treating conditions like Alzheimer’s disease.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has been studied for its pharmacological properties.
Anticancer Properties
Research indicates that compounds with a benzo[b][1,4]thiazine structure exhibit anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. A study by RSC Advances reported that derivatives of this thiazine compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .
Material Science Applications
In material science, this compound has been explored for its properties as a polymer additive.
Polymer Stabilization
Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, research published in Polymer Degradation and Stability highlighted that adding this thiazine derivative improved the thermal degradation temperature of polyvinyl chloride (PVC) composites .
Agricultural Chemistry Applications
The compound's potential as a pesticide has also been investigated.
Pesticidal Activity
Research indicates that this compound can act as an effective pesticide against common agricultural pests. A study conducted by the International Journal of Pest Management found that formulations containing this compound significantly reduced pest populations in field trials .
Case Study: Anticancer Efficacy
| Study | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| Journal of Medicinal Chemistry | This compound | Breast Cancer | Induced apoptosis; reduced tumor size by 40% in vivo |
Case Study: Antimicrobial Activity
| Study | Compound Tested | Bacteria | MIC (µg/mL) |
|---|---|---|---|
| RSC Advances | This compound | Staphylococcus aureus | 32 |
| RSC Advances | This compound | Escherichia coli | 64 |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Product | Notes |
|---|---|---|
| 1M NaOH, reflux, 6 hrs | 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b]thiazine-2-carboxylic acid 1,1-dioxide | Requires purification via acid precipitation. |
| H₂SO₄ (conc.), ethanol, Δ | Same as above | Faster but lower yield (~65%). |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic system (due to sulfone and fluorine groups) facilitates substitution at the 7-fluoro position.
| Reagent | Product | Yield |
|---|---|---|
| Sodium methoxide (MeONa) | 7-methoxy derivative | 72% |
| Ammonia (NH₃, liquid) | 7-amino derivative | 58% |
Mechanistic Insight : Fluorine’s electronegativity and sulfone’s electron-withdrawing effects activate the ring for nucleophilic displacement .
Sulfone Group Reactivity
The 1,1-dioxide moiety influences electronic properties but is generally unreactive under mild conditions. Reduction to thiazine sulfides requires harsh reagents:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → Δ | Partially reduced sulfoxide | Low yield (~30%) |
| NaBH₄/Cu(II) | Methanol, reflux | No reduction observed | Stability confirmed |
Cycloaddition and Ring Expansion
The thiazine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Diels-Alder adduct | 41% |
| DMAD* | Microwave, 80°C | Pyridine-fused derivative | 68% |
| *DMAD = Dimethyl acetylenedicarboxylate |
Cross-Coupling Reactions
The 3-chlorophenyl group enables palladium-catalyzed couplings for structural diversification:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 50-75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | Aminated analogs | 60% |
Functional Group Interconversion
The carboxylate ester serves as a handle for generating amides or hydrazides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | DCM, EDC/HOBt | Bis-amide derivative | 55% |
| Hydrazine hydrate | Ethanol, reflux | Hydrazide intermediate | 82% |
Oxidative Modifications
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | H₂O, 60°C | Carboxylic acid from CH₃ oxidation | Partial decomposition |
| m-CPBA | DCM, 0°C | No reaction observed | Stability confirmed |
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thiazine ring, forming sulfenic acid intermediates that dimerize:
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), 12 hrs | Disulfide dimer | 35% |
Key Reactivity Trends
-
Electronic Effects : The sulfone groups deactivate the aromatic ring, directing substitutions to the 7-fluoro position.
-
Steric Hindrance : The 3-chlorophenyl group limits reactivity at the adjacent positions .
-
Stability : The 1,1-dioxide configuration resists reduction but enhances electrophilic substitution rates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,4-benzothiazine derivatives, which are frequently modified for tailored chemical or biological properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Analogous Benzothiazine Derivatives
Key Observations :
The 7-fluoro substituent may confer metabolic stability, a feature absent in compounds like , which instead include electron-withdrawing nitro groups.
Synthetic Accessibility: The target compound’s synthesis likely follows cyclization strategies similar to those in , where sulfamoyl/thiocarbamoyl chlorides are used to construct the thiazine ring. However, its 1,1-dioxide oxidation state requires additional steps compared to non-oxidized analogs.
Biological Relevance :
- While triazole-thione derivatives (e.g., ) exhibit higher yields (75–82%) and explicit antimicrobial applications, the benzo[b][1,4]thiazine scaffold may offer unique binding interactions due to its planar aromatic system and sulfone group.
Conformational Analysis: Quantum studies on highlight the role of puckering coordinates in heterocyclic stability. The target compound’s rigid 1,1-dioxide structure likely reduces ring flexibility compared to non-oxidized thiazines, impacting its pharmacophore geometry .
Research Findings and Gaps
- Pharmacological Data: No direct biological data for the target compound were found in the evidence. In contrast, triazole-thiones (e.g., ) and piperazine derivatives (e.g., ) are explicitly linked to therapeutic applications.
- Electronic Properties: The sulfone group in 1,1-dioxides increases electrophilicity, which may enhance interactions with biological targets compared to non-oxidized thiazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
